2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide
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Overview
Description
2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro-2-oxo-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with 2-chloro-2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Recyclization: The compound can undergo recyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Recyclization: Heating with hydrochloric acid is a common condition for recyclization reactions.
Major Products
Substitution Reactions: Products include substituted benzamides with various functional groups.
Hydrolysis: Products include carboxylic acids and amines.
Recyclization: Products include heterocyclic compounds such as thiazoles and hydantoins.
Scientific Research Applications
2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but lacks the 2-oxo-2-phenylethyl group.
N-(1-chloro-2-oxo-2-phenylethyl)acetamide: Similar but with an acetamide core instead of a benzamide core.
2-Chloro-2-oxo-1,3,2-dioxaphospholane: Contains a similar chloro-oxo group but is part of a different chemical class.
Uniqueness
2-Chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918648-68-7 |
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Molecular Formula |
C15H11Cl2NO2 |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-chloro-N-(1-chloro-2-oxo-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H11Cl2NO2/c16-12-9-5-4-8-11(12)15(20)18-14(17)13(19)10-6-2-1-3-7-10/h1-9,14H,(H,18,20) |
InChI Key |
HPXJSBMEVUGJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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